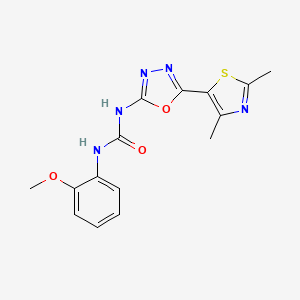
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyphenyl)urea is a compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with oxadiazole derivatives and methoxyphenyl urea. The specific synthetic routes can vary, but the general approach includes:
- Formation of the Oxadiazole Ring : The initial step often involves the condensation of thiazole derivatives with hydrazine or similar reagents to form the oxadiazole moiety.
- Urea Formation : Subsequently, the urea linkage is introduced through reactions with isocyanates or by direct amide formation.
Biological Activity Overview
The biological activities of this compound have been explored primarily in relation to its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
Research has shown that compounds similar to this compound demonstrate potent activity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.5 | Induction of apoptosis |
| MCF-7 | 0.7 | Cell cycle arrest |
| A549 | 0.6 | Inhibition of proliferation |
| U87 MG | 0.8 | Apoptotic pathway activation |
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : Studies indicate that compounds containing oxadiazole and thiazole moieties can activate apoptotic pathways in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. This effect is likely due to interference with cyclin-dependent kinases (CDKs).
- Inhibition of Signaling Pathways : Some studies suggest that this class of compounds may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt/mTOR pathways.
Case Studies
Several case studies have been published detailing the efficacy of similar compounds in preclinical models:
- Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
- In Vivo Models : In mouse xenograft models using A549 lung cancer cells, administration of this compound led to a marked decrease in tumor size and weight compared to untreated controls.
特性
IUPAC Name |
1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-8-12(24-9(2)16-8)13-19-20-15(23-13)18-14(21)17-10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBMQMGDLPHMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













